3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine
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Overview
Description
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine is a quinoline derivative with significant potential in various scientific fields. Quinoline compounds are known for their diverse biological and pharmacological activities, making them valuable in medicinal chemistry and other applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine typically involves multi-step reactions. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide forms an azido complex intermediate . This intermediate undergoes further reactions to yield the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using eco-efficient and cost-effective protocols. Transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, are frequently employed due to their mild reaction conditions and high yields .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its biological activities, such as inhibiting enzymes or binding to receptors .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Isopropyl-2-methyl-7-(trifluoromethyl)quinolin-4-amine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group significantly enhances its stability and bioactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C14H15F3N2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yl-7-(trifluoromethyl)quinolin-4-amine |
InChI |
InChI=1S/C14H15F3N2/c1-7(2)12-8(3)19-11-6-9(14(15,16)17)4-5-10(11)13(12)18/h4-7H,1-3H3,(H2,18,19) |
InChI Key |
JFFBSYFGZXYDSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=CC(=CC2=N1)C(F)(F)F)N)C(C)C |
Origin of Product |
United States |
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